

A Comparative Analysis of Theoretical and Experimental Bond Angles in 2-Iodobiphenyl

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Compound of Interest

Compound Name: 2-Iodobiphenyl

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Molecular Geometry

The precise three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. In the field of drug development and materials science, an accurate determination of molecular geometry, including bond angles, is crucial for understanding intermolecular interactions. This guide provides a comparative analysis of the theoretically calculated and experimentally determined bond angles of **2-iodobiphenyl**, a halogenated aromatic compound of interest in organic synthesis and materials science.

The defining structural feature of **2-iodobiphenyl**, beyond the individual bond lengths and angles within the phenyl rings, is the dihedral angle between the two aromatic rings. This torsion is a result of the steric hindrance imposed by the bulky iodine atom at the ortho position, which prevents the molecule from adopting a planar conformation.

Comparison of Dihedral Angles: Theoretical vs. Experimental

A direct comparison of all bond angles for the parent **2-iodobiphenyl** molecule is challenging due to a lack of publicly available, detailed experimental structural data for this specific compound in the gas phase or as a single crystal. However, valuable insights can be drawn from experimental data on closely related structures and from theoretical calculations. The

most commonly discussed geometric parameter for this class of molecules is the dihedral angle between the phenyl rings.

Geometric Parameter	Experimental Value	Theoretical Value
Dihedral Angle (C-C-C-C)	51.3° (for 2'-iodobiphenyl-4-carboxylic acid in the solid state)[1]	~39-41° (for unsubstituted biphenyl, using Density Functional Theory)
C-C-I Bond Angle	Not available in searched literature	Not explicitly found in searched literature, but expected to be close to 120° with some distortion due to steric hindrance.
C-C-C Bond Angle (internal to the phenyl ring)	Typically ~120° in aromatic systems	Typically ~120° in optimized geometries

Note: The experimental dihedral angle is for a substituted derivative and was determined in the solid state, which may be influenced by crystal packing forces. The theoretical dihedral angle is for the parent biphenyl molecule and can vary depending on the computational method and basis set used.

Experimental and Theoretical Methodologies

The determination of molecular geometry is approached through two primary avenues: experimental techniques and theoretical calculations. Each has its own set of protocols and provides a unique perspective on the molecule's structure.

Experimental Protocols

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid.[2]

- **Sample Preparation:** A single crystal of the compound of interest is required. For 2'-iodobiphenyl-4-carboxylic acid, crystals were obtained from a toluene solution.[1]

- **Data Collection:** The crystal is mounted on a goniometer and irradiated with a beam of monochromatic X-rays. The diffraction pattern, consisting of a series of spots, is recorded as the crystal is rotated.^[2]
- **Structure Solution and Refinement:** The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. This information is then used to build a three-dimensional electron density map of the molecule, from which bond lengths and angles can be accurately measured.^[1]

Gas-Phase Electron Diffraction (GED)

GED is an experimental method used to determine the structure of molecules in the gas phase, free from the influence of intermolecular forces that are present in the solid state.

- **Sample Introduction:** A gaseous sample of the molecule is introduced into a high-vacuum chamber.
- **Electron Beam Interaction:** A high-energy beam of electrons is directed at the gas molecules, and the scattered electrons are detected.
- **Data Analysis:** The scattering pattern provides information about the distances between all pairs of atoms in the molecule. This data is then used to construct a model of the molecular geometry, including bond lengths and angles.

Theoretical Protocols

Density Functional Theory (DFT)

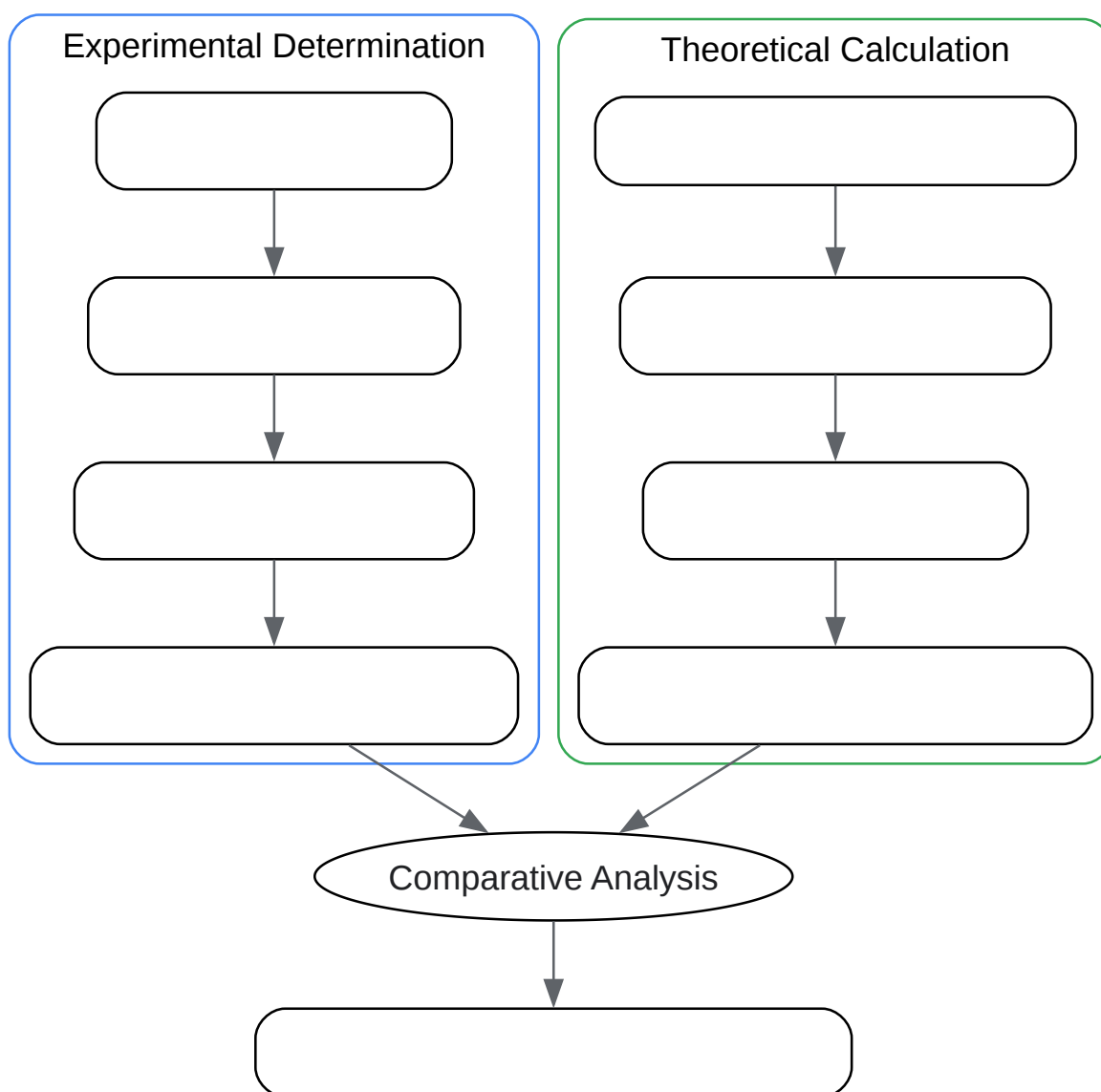
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular geometries and other properties.

- **Model Building:** A three-dimensional model of the **2-iodobiphenyl** molecule is constructed.
- **Choice of Functional and Basis Set:** A functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. These selections determine the accuracy and computational cost of the calculation.

- **Geometry Optimization:** The energy of the molecule is calculated for the initial geometry. The positions of the atoms are then systematically adjusted to find the arrangement with the lowest energy, which corresponds to the most stable conformation of the molecule. From this optimized geometry, bond lengths and angles can be determined.

Logical Workflow for a Comparative Study

The process of comparing theoretical and experimental molecular geometries follows a logical progression, as illustrated in the diagram below.



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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com